molecular formula C22H15FN2O3 B3505224 2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No.: B3505224
M. Wt: 374.4 g/mol
InChI Key: NILLZEAPTDCHGT-UHFFFAOYSA-N
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Description

2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.

Chemical Reactions Analysis

2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with molecular targets and pathways in biological systems. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is mediated through the donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorobenzyl group, which may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

(2-fluorophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-19-12-5-4-9-18(19)14-27-22(26)17-11-6-10-16(13-17)21-25-24-20(28-21)15-7-2-1-3-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILLZEAPTDCHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
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2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Reactant of Route 6
2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

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